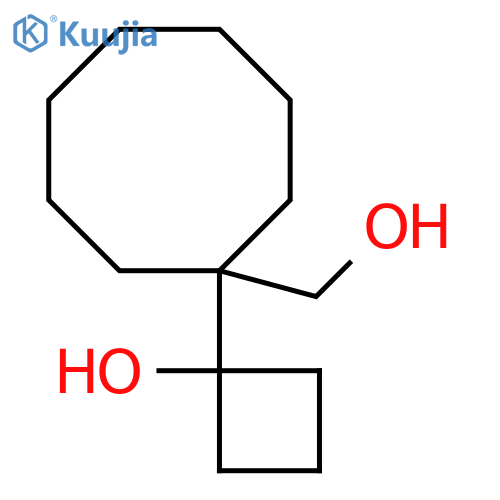Cas no 2172473-75-3 (1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol)

2172473-75-3 structure
商品名:1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol
1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol
- 2172473-75-3
- EN300-1643214
- 1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
-
- インチ: 1S/C13H24O2/c14-11-12(13(15)9-6-10-13)7-4-2-1-3-5-8-12/h14-15H,1-11H2
- InChIKey: JFVBURSKGYMMRH-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC1)C1(CO)CCCCCCC1
計算された属性
- せいみつぶんしりょう: 212.177630004g/mol
- どういたいしつりょう: 212.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 40.5Ų
1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1643214-0.1g |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 0.1g |
$1119.0 | 2023-06-04 | ||
| Enamine | EN300-1643214-2.5g |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 2.5g |
$2492.0 | 2023-06-04 | ||
| Enamine | EN300-1643214-0.05g |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 0.05g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1643214-500mg |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 500mg |
$1221.0 | 2023-09-22 | ||
| Enamine | EN300-1643214-50mg |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1643214-100mg |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 100mg |
$1119.0 | 2023-09-22 | ||
| Enamine | EN300-1643214-1.0g |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 1g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1643214-10.0g |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 10g |
$5467.0 | 2023-06-04 | ||
| Enamine | EN300-1643214-5.0g |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 5g |
$3687.0 | 2023-06-04 | ||
| Enamine | EN300-1643214-0.25g |
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol |
2172473-75-3 | 0.25g |
$1170.0 | 2023-06-04 |
1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
2172473-75-3 (1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
